2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
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Overview
Description
2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid typically involves the alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. The reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iminium salts, while reduction reactions may produce the corresponding reduced derivatives .
Scientific Research Applications
2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including anti-androgenic activity . In medicine, it may have applications in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of 2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The molecular targets involved in this mechanism include the androgen receptor and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid include other isoquinoline derivatives such as 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide and 6-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(6-methyl-2-pyridinyl)-3-pyridinecarboxamide .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features, such as the propoxy group at the 6-position and the acetic acid moiety
Properties
IUPAC Name |
2-(6-propoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-7-18-13-4-3-12-9-15(10-14(16)17)6-5-11(12)8-13/h3-4,8H,2,5-7,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYXWXYDAGHZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(CN(CC2)CC(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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